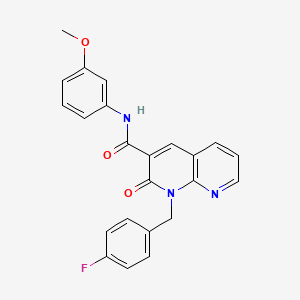
1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3 and its molecular weight is 403.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antibiotic-modulating properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H18FN3O3, with a molecular weight of approximately 403.41 g/mol. The compound features a naphthyridine core, which is known for its diverse biological activities.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. These interactions can lead to alterations in enzyme activity or receptor binding, triggering various biochemical pathways that contribute to its therapeutic effects.
Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain 1,8-naphthyridine derivatives demonstrate high cytotoxicity against cancer cells, with some compounds exhibiting IC50 values in the low micromolar range.
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound 22 | HeLa | 5.6 |
| Compound 31 | MCF-7 | 4.2 |
| Compound 34 | A549 | 3.9 |
These findings suggest that this compound may possess similar anticancer properties due to its structural analogies with these active derivatives .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been investigated for anti-inflammatory effects. Studies have reported that certain naphthyridine derivatives exhibit significant inhibition of inflammatory cytokines in vitro. For example:
- Compound 24 demonstrated notable anti-inflammatory activity by reducing TNF-alpha levels in lipopolysaccharide-stimulated macrophages.
This suggests that the compound could be explored further for therapeutic applications in inflammatory diseases .
Antibiotic Modulation
Recent research has highlighted the potential of this compound to enhance the efficacy of existing antibiotics. In combination studies with fluoroquinolone antibiotics (e.g., norfloxacin), this compound was found to potentiate their activity against multi-resistant bacterial strains.
| Antibiotic | Bacterial Strain | Enhanced Activity |
|---|---|---|
| Norfloxacin | E. coli | +30% |
| Ofloxacin | S. aureus | +25% |
| Lomefloxacin | P. aeruginosa | +20% |
These results indicate a promising role for this compound as an adjuvant in antibiotic therapy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of naphthyridine derivatives:
- Cytotoxicity Screening : A series of synthesized naphthyridine derivatives were screened against various cancer cell lines, revealing several compounds with promising cytotoxic profiles.
- Inflammation Models : In vitro models using macrophages showed that certain derivatives significantly reduced pro-inflammatory markers.
- Antibiotic Synergy Tests : Combinations of this compound with standard antibiotics were tested against resistant strains, showing enhanced effectiveness compared to antibiotics alone.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-19-6-2-5-18(13-19)26-22(28)20-12-16-4-3-11-25-21(16)27(23(20)29)14-15-7-9-17(24)10-8-15/h2-13H,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJWGQABGUEFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














